molecular formula C16H17ClN2O3S B13587053 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Cat. No.: B13587053
M. Wt: 352.8 g/mol
InChI Key: RGNMBDJXFAUEJV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 3-aminophenyl dimethylsulfamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenyl derivatives with different substituents.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenyl) (diphenyl)methanol
  • Trichlorophenol

Comparison

Compared to similar compounds, 2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide is unique due to its combination of a chlorinated phenyl group and a dimethylsulfamoyl-substituted phenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other related compounds. For instance, the presence of the dimethylsulfamoyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Biological Activity

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide, also known by its CAS number 879170-29-3, is a compound that has gained attention for its potential biological activities, particularly in antimicrobial applications. This article reviews various studies and findings related to the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and structural characteristics that influence its activity.

  • Chemical Formula : C16H17ClN2O3S
  • Molecular Weight : 352.84 g/mol
  • CAS Number : 879170-29-3

The biological activity of this compound is primarily attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The presence of the chlorophenyl group enhances lipophilicity, allowing the compound to penetrate lipid membranes more effectively. This characteristic is crucial for its antimicrobial properties, particularly against Gram-positive bacteria.

Antimicrobial Activity

Recent studies have demonstrated that chloroacetamides exhibit varying levels of antimicrobial activity depending on their structural modifications. The following table summarizes the findings related to the antimicrobial efficacy of this compound compared to other related compounds:

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
This compoundEffective (e.g., Staphylococcus aureus)Less effective (e.g., E. coli)Moderate (e.g., Candida albicans)
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateLow
N-(3-bromophenyl)-2-chloroacetamideModerateEffectiveModerate

The above table indicates that while this compound shows promising activity against Gram-positive bacteria, it is less effective against Gram-negative bacteria and fungi.

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been employed to understand how variations in the chemical structure influence biological activity. The position and nature of substituents on the phenyl rings significantly affect the compound's lipophilicity and, consequently, its ability to permeate microbial membranes. For instance, halogenated phenyl groups have been associated with increased antimicrobial potency due to enhanced membrane penetration capabilities .

Case Studies

  • Study on Antimicrobial Potential :
    A study published in PMC assessed various chloroacetamides for their antimicrobial properties against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that compounds with halogen substitutions exhibited higher efficacy against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Comparative Analysis :
    Another research initiative focused on synthesizing new analogues of chloroacetamides aimed at improving selectivity and activity. The findings suggested that modifications in the dimethylsulfamoyl group could enhance the overall antimicrobial profile of these compounds .

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H17ClN2O3S/c1-19(2)23(21,22)14-8-5-7-13(11-14)18-16(20)10-12-6-3-4-9-15(12)17/h3-9,11H,10H2,1-2H3,(H,18,20)

InChI Key

RGNMBDJXFAUEJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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